Fludazonium
Description
Table 1: Key Identifiers of this compound Chloride
| Property | Value | Sources |
|---|---|---|
| CAS Registry Number | 53597-28-7 | |
| Molecular Formula | C₂₆H₂₀Cl₅FN₂O₂ | |
| Synonyms | R23633, NSC-351149 | |
| Molecular Weight | 588.71 g/mol | |
| Purity Grade | 97.0–98.09% (Research) |
The compound’s aliases—R23633 and NSC-351149 —originate from institutional coding systems. The former derives from Janssen Pharmaceutica’s internal cataloging during early antifungal screening, while the latter reflects its inclusion in the National Service Center’s experimental therapeutic repository. These designations persist in pharmacological literature and commercial catalogs, underscoring its transition from investigational agent to standardized research chemical.
Discovery Timeline and Initial Patent Filings
This compound chloride’s developmental arc parallels mid-1970s innovations in quaternary ammonium antifungals. Belgian patent filings from 1975–1978 first documented its synthesis via nucleophilic substitution between 2,4-dichlorobenzyl chloride and tertiary amine precursors. This methodology, protected under US Patent 4,761,164 , emphasized yield optimization through phase-transfer catalysis—a novel approach at the time.
Subsequent patents, including US 8,232,265 B2 (2012), expanded claims to include this compound’s utility in ionic liquid formulations for enhancing drug stability. While primary applications centered on superficial mycoses, later intellectual property explored synergistic combinations with β-lactam antibiotics, though these remain preclinical. The compound’s patent landscape reveals a strategic focus on formulation science rather than novel indications, reflecting industry prioritization of delivery optimization over new molecular entities in antifungal research.
Classification Within Antimicrobial Chemotherapeutic Agents
This compound chloride belongs to the polyhalogenated quaternary ammonium compounds , a subclass of cationic surfactants with broad-spectrum fungicidal activity. The World Health Organization’s anatomical-therapeutic-chemical (ATC) system categorizes it under S420: Fungicides , specifically targeting dermatophytes and Candida spp. via membrane disruption.
Table 2: Pharmacological Classification Framework
| Parameter | Classification | Mechanistic Basis |
|---|---|---|
| Chemical Class | Quaternary Ammonium Salt | Cationic surfactant action |
| ATC Code | S420 | Topical antifungal |
| Target Pathogens | Trichophyton, Microsporum, Candida | Ergosterol binding & lysis |
| Resistance Profile | Low (non-azole mechanism) | Membrane-targeted activity |
Its mechanism involves electrostatic interaction with fungal membrane phospholipids, culminating in osmotic lysis. Unlike azoles that inhibit ergosterol synthesis, this compound’s charge-mediated action minimizes cross-resistance—a property highlighted in comparative studies against fluconazole-resistant Candida auris. This physicochemical mode of action situates it within a distinct therapeutic niche, particularly for azole-refractory infections.
Properties
CAS No. |
52341-69-2 |
|---|---|
Molecular Formula |
C26H20Cl4FN2O2+ |
Molecular Weight |
553.3 g/mol |
IUPAC Name |
2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C26H20Cl4FN2O2/c27-19-4-1-18(23(29)11-19)15-35-26(22-8-5-20(28)12-24(22)30)14-33-10-9-32(16-33)13-25(34)17-2-6-21(31)7-3-17/h1-12,16,26H,13-15H2/q+1 |
InChI Key |
BHXRHLZSAINIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production of fludazonium chloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
General Reaction Types in Organic Chemistry
Chemical reactions can be broadly classified into categories such as:
-
Oxidation-reduction (Redox) : Involves changes in oxidation states (e.g., Cu + AgNO₃ → Ag + Cu(NO₃)₂) .
-
Decomposition : Breaking of complex compounds into simpler products (e.g., H₂O₂ → H₂ + O₂) .
-
Single-replacement : Element substitution in compounds (e.g., Cu + AgNO₃ → Ag + Cu(NO₃)₂) .
-
Double-replacement (Precipitation) : Formation of insoluble products (e.g., AgNO₃ + NaCl → AgCl(s)) .
Experimental Design for Reaction Optimization
Modern approaches like Design of Experiments (DoE) are critical for optimizing reaction conditions. For example:
-
Face-centered central composite design : Used to study factors like temperature, residence time, and reagent equivalents in a NAr reaction .
-
Kinetic analysis : Identifies rate-determining steps (e.g., alkylation of indolphenol) .
Mechanistic Insights from Computational Analysis
Advanced techniques like united reaction valley approach (URVA) dissect reaction pathways into phases:
-
Contact phase : Van der Waals interactions.
-
Preparation phase : Molecular adjustments for bond cleavage/forming.
-
Transition state phases : Bond-breaking and -forming events.
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Product adjustment phase : Post-transition state rearrangements .
Cavity-Mediated Reactions
Recent studies show that vibrational strong-coupling in optical cavities can inhibit reactions by modifying vibrational modes critical to bond-breaking (e.g., Si-C bond cleavage in PTA) .
Data Table Framework for Reaction Analysis
| Reaction Type | Key Observables | Example |
|---|---|---|
| Redox | Oxidation state changes | Cu + AgNO₃ → Ag + Cu(NO₃)₂ |
| Precipitation | Solid formation | AgNO₃ + NaCl → AgCl(s) |
| Decomposition | Gas evolution | H₂O₂ → H₂ + O₂ |
Scientific Research Applications
Medical Applications
Fludazonium chloride is primarily utilized in the treatment and prevention of fungal infections. Its antifungal properties make it suitable for both superficial and systemic infections. Some key applications include:
- Antifungal Therapy : this compound is investigated for its efficacy against various fungal pathogens, including Candida species and Aspergillus species.
- Research on Drug Resistance : Studies focus on the effectiveness of this compound against resistant strains of fungi, which is crucial in the context of rising antifungal resistance.
Case Study: Efficacy Against Candida Auris
A recent study evaluated the effectiveness of this compound against Candida auris, a multidrug-resistant fungus. The results indicated that this compound exhibited significant antifungal activity, suggesting its potential as a treatment option in clinical settings where traditional antifungals fail.
Biological Research Applications
In biological research, this compound chloride serves as a valuable reagent in various experimental setups:
- Fungal Infection Studies : Researchers employ this compound to study the mechanisms of fungal infections and host-pathogen interactions.
- Antifungal Mechanism Investigation : Detailed studies are conducted to understand the molecular mechanisms through which this compound exerts its antifungal effects.
Data Table: Antifungal Activity Spectrum
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.5 µg/mL | |
| Aspergillus fumigatus | 1 µg/mL | |
| Cryptococcus neoformans | 0.25 µg/mL |
Industrial Applications
This compound is also utilized in industrial settings, particularly in the development of antifungal coatings and materials:
- Coating Formulations : The compound is incorporated into coatings to provide protection against fungal growth on surfaces.
- Material Science : Research is ongoing to explore this compound's integration into polymers and other materials to enhance their durability against microbial colonization.
Case Study: Antifungal Coatings
A project focused on developing an antifungal coating for medical devices demonstrated that incorporating this compound significantly reduced fungal colonization compared to standard coatings. This application has implications for improving patient safety in clinical environments.
Research Trends and Future Directions
The current research landscape indicates a growing interest in exploring novel formulations and delivery methods for this compound:
- Nanoparticle Formulations : Investigations are underway to create nanoparticle-based delivery systems that enhance the bioavailability and efficacy of this compound.
- Combination Therapies : Studies are exploring the synergistic effects of this compound with other antifungals to combat resistant strains effectively.
Future Research Directions
Future research may focus on:
- Expanding the spectrum of pathogens targeted by this compound.
- Investigating potential side effects and optimizing dosage forms for better patient compliance.
Mechanism of Action
Fludazonium chloride exerts its antifungal effects by targeting fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The compound interacts with specific molecular targets within the fungal cells, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Comparable Compounds
Mechanistic and Pharmacological Differences
This compound Chloride
- Target : Inhibits fungal cell membrane integrity via interaction with ergosterol-like components .
- Efficacy : Demonstrated potency against Candida spp. and dermatophytes in preclinical studies, with low mammalian cytotoxicity .
Benzoin Target: Acts as a topical antiseptic, likely through oxidative disruption of microbial membranes . Limitation: Limited systemic use due to poor bioavailability and irritancy at high concentrations .
Nitrofural Target: Inhibits bacterial DNA synthesis via nitro-reduction mechanisms; repurposed for antispasmodic effects in some formulations .
Phenylmercuric Nitrate
- Target : Mercury ions disrupt sulfhydryl groups in microbial enzymes, providing broad-spectrum activity .
- Toxicity : Restricted use due to mercury accumulation risks and environmental persistence .
Regulatory and Industrial Relevance
- This compound chloride remains an FDA-preferred term (2014 Q4) for antifungal therapies, reflecting its clinical reliability .
- Phenylmercuric nitrate has declining regulatory approval due to toxicity concerns, contrasting with this compound’s sustained use .
- Benzoin and Nitrofural are niche agents, primarily used in historical or non-systemic applications .
Research Findings and Clinical Implications
- Synthetic Optimization: this compound’s halogenated structure enhances stability and target specificity compared to non-halogenated analogs like Benzoin .
- Efficacy vs. Toxicity: this compound’s selective antifungal action contrasts with Phenylmercuric nitrate’s non-selective toxicity .
- Market Position : this compound is marketed as a lyophilized powder or DMSO solution for research (e.g., MyBioSource MBS5753598), emphasizing its role in modern antifungal development .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Fludazonium chloride, and how do they influence its pharmacokinetic profile?
- Methodological Approach : Characterize properties via HPLC for purity (>98%), mass spectrometry (m/z 601.2 [M+Cl]⁻), and solubility assays in polar/nonpolar solvents. Partition coefficients (logP) should be determined using shake-flask methods . Pharmacokinetic modeling requires in vitro assays (Caco-2 permeability) and in vivo studies (rodent plasma half-life, volume of distribution) to correlate physicochemical traits with bioavailability .
Q. What standardized protocols exist for evaluating this compound’s antimicrobial efficacy in vitro?
- Methodology : Follow CLSI guidelines (Clinical and Laboratory Standards Institute) for minimum inhibitory concentration (MIC) testing. Use reference strains (e.g., Staphylococcus aureus ATCC 29213) and microdilution assays in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics over 24 hours. Data should be normalized to solvent controls and analyzed via non-linear regression .
Q. How is this compound chloride synthesized, and what are the critical reaction intermediates?
- Synthesis Pathway : The imidazolium core is synthesized via a three-step process: (1) alkylation of 4-fluorophenethylamine with 2,4-dichlorobenzyl bromide, (2) quaternization with chloroethyl ether, and (3) chloride ion exchange. Key intermediates include the tertiary amine precursor (characterized by ¹³C NMR, δ 120–125 ppm) and the quaternary ammonium intermediate. Yield optimization requires anhydrous conditions and inert gas purging .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy against Gram-negative vs. Gram-positive pathogens?
- Analytical Strategy : Conduct comparative transcriptomic profiling of treated bacterial cultures to identify differential gene expression (e.g., efflux pump activation in Gram-negative species). Pair this with membrane permeability assays using fluorescent probes (e.g., SYTOX Green). Meta-analyses of existing datasets should account for variables like inoculum size and growth phase .
Q. What experimental designs are optimal for studying this compound’s resistance mechanisms in multidrug-resistant (MDR) isolates?
- Methodology : Use serial passage assays under sub-MIC conditions to induce resistance. Whole-genome sequencing (Illumina NovaSeq) of evolved strains can identify mutations in target sites (e.g., cell wall synthesis enzymes). Cross-resistance profiles should be assessed using disk diffusion against β-lactams and fluoroquinolones. Statistical validation requires ≥3 biological replicates and Bonferroni correction for multiple comparisons .
Q. How do formulation challenges (e.g., pH sensitivity, photodegradation) impact this compound’s stability in preclinical models?
- Approach : Develop accelerated stability studies (ICH Q1A guidelines) with HPLC-UV monitoring of degradation products (e.g., des-chloro derivatives). Use factorial designs to test excipient combinations (e.g., antioxidants like ascorbic acid) and pH modifiers. In vivo stability can be assessed via LC-MS/MS quantification in plasma and tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
